molecular formula C11H13NO7 B013790 4-Nitrophenyl beta-D-xyloside CAS No. 2001-96-9

4-Nitrophenyl beta-D-xyloside

Cat. No. B013790
CAS RN: 2001-96-9
M. Wt: 271.22 g/mol
InChI Key: MLJYKRYCCUGBBV-YTWAJWBKSA-N
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Description

4-Nitrophenyl beta-D-xyloside, also known as 2-(4-nitrophenoxy)oxane-3,4,5-triol or PNP xyloside, belongs to the class of organic compounds known as phenolic glycosides .


Synthesis Analysis

The synthesis of 4-Nitrophenyl beta-D-xyloside involves the use of β-xylosidases, which are crucial enzymes that hydrolyze more glycosidic bonds than any other xylanolytic enzymes . They enhance the efficiency of the process by degrading xylooligosaccharides .


Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl beta-D-xyloside is C11H13NO7. It has a net charge of 0, an average mass of 271.224 Da, and a monoisotopic mass of 271.06920 Da .


Chemical Reactions Analysis

The β-xylosidase itself is inhibited by monosaccharides that may be generated in high concentrations during the saccharification process . For most β-xylosidases, d-xylose acts as a competitive inhibitor when using 4-Nitrophenyl beta-D-xyloside as a substrate .


Physical And Chemical Properties Analysis

4-Nitrophenyl beta-D-xyloside is a chromogenic compound . It is a xyloside that is β-D-xylopyranose in which the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group .

Mechanism of Action

Target of Action

PNPX, also known as 4-Nitrophenyl beta-D-xyloside or 4-Nitrophenyl-Beta-D-xylopyranoside, primarily targets the enzyme β-xylosidase . This enzyme plays a crucial role in the breakdown of certain complex carbohydrates.

Mode of Action

PNPX acts as a chromogenic substrate for β-xylosidase . Upon hydrolysis by β-xylosidase, PNPX is broken down, and 4-nitrophenol is released . This release can be quantified by colorimetric detection at 405 nm as a measure of β-xylosidase activity .

Biochemical Pathways

The action of PNPX affects the biochemical pathway involving the breakdown of complex carbohydrates by β-xylosidase. The release of 4-nitrophenol indicates the activity of this enzyme and the progression of this pathway .

Pharmacokinetics

It’s known that pnpx is soluble in methanol , which could potentially influence its absorption and distribution in the body. More research would be needed to fully outline the ADME properties of PNPX and their impact on its bioavailability.

Result of Action

The hydrolysis of PNPX by β-xylosidase results in the release of 4-nitrophenol . This compound can be easily detected due to its yellow color, providing a convenient method for monitoring enzyme activity . Additionally, PNPX has been used in the pharmaceutical inhibition of heparan sulfate proteoglycan (HSPG) biosynthesis .

Action Environment

The action, efficacy, and stability of PNPX can be influenced by various environmental factors. For instance, PNPX should be stored under -20°C in an inert atmosphere . This suggests that temperature and atmospheric conditions could potentially affect the stability and efficacy of PNPX.

Future Directions

4-Nitrophenyl beta-D-xylopyranoside is a chromogenic β-xylosidase substrate and can be used to test β-xylosidase activity . It has potential applications in biochemical assays and diagnosis as indicators .

properties

IUPAC Name

(2S,3R,4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJYKRYCCUGBBV-YTWAJWBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303045
Record name p-Nitrophenyl β-D-xylopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl beta-D-xyloside

CAS RN

2001-96-9, 41721-77-1
Record name p-Nitrophenyl β-D-xylopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2001-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl beta-D-xyloside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Xyloside, 4-nitrophenyl
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Record name p-Nitrophenyl β-D-xylopyranoside
Source EPA DSSTox
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Record name p-nitrophenyl β-D-xylopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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